3'-Chloro-3-hydroxystilbene
Description
3'-Chloro-3-hydroxystilbene is a synthetic stilbene derivative characterized by a central ethene bridge linking two aromatic rings. The compound features a hydroxyl (-OH) group at the 3-position of one benzene ring and a chlorine atom at the 3'-position of the adjacent ring (Figure 1). Stilbenes are widely studied for their biological activities, including anticancer, antioxidant, and anti-inflammatory properties, which are influenced by substituents on the aromatic rings.
Properties
Molecular Formula |
C14H11ClO |
|---|---|
Molecular Weight |
230.69 g/mol |
IUPAC Name |
3-[2-(3-chlorophenyl)ethenyl]phenol |
InChI |
InChI=1S/C14H11ClO/c15-13-5-1-3-11(9-13)7-8-12-4-2-6-14(16)10-12/h1-10,16H |
InChI Key |
YEBCUGLJAXHLOV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)O)C=CC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural and physicochemical features of 3'-Chloro-3-hydroxystilbene with three analogs: 3'-Hydroxypterostilbene , 3-Chloro-3'-methoxystilbene , and Pterostilbene .
Notes:
- This compound ’s hydroxyl group may facilitate hydrogen bonding, improving solubility in polar solvents compared to fully methoxylated analogs. However, the chlorine atom introduces steric and electronic effects that could influence receptor binding .
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